![molecular formula C42H43N5O8 B15073340 [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate is a complex organic compound that features multiple functional groups, including methoxy, trimethoxyphenyl, amino, indole, and triazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate can be achieved through a multi-step process involving several key reactions:
Formation of the Ethenyl Phenyl Intermediate: The initial step involves the formation of the ethenyl phenyl intermediate through a Heck reaction between 2-methoxy-5-iodophenyl and 3,4,5-trimethoxystyrene under palladium catalysis.
Synthesis of the Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis using phenylhydrazine and acetone.
Coupling with Triazole: The triazole moiety can be introduced through a click chemistry reaction between an azide and an alkyne.
Final Coupling Reaction: The final step involves the coupling of the ethenyl phenyl intermediate with the indole-triazole derivative using standard peptide coupling reagents such as EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, this compound may serve as a probe to study the interactions of various functional groups with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways, given the presence of multiple pharmacophores within the molecule.
Industry
In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] benzoate: Lacks the indole and triazole moieties.
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]methyl]benzoate: Lacks the triazole moiety.
Uniqueness
The uniqueness of [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the indole and triazole moieties, in particular, provides unique opportunities for interactions with biological targets.
Eigenschaften
Molekularformel |
C42H43N5O8 |
|---|---|
Molekulargewicht |
745.8 g/mol |
IUPAC-Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C42H43N5O8/c1-46-25-31(33-11-6-7-12-35(33)46)23-34(43)42(49)54-18-17-32-26-47(45-44-32)24-29-9-8-10-30(19-29)41(48)55-37-20-27(15-16-36(37)50-2)13-14-28-21-38(51-3)40(53-5)39(22-28)52-4/h6-16,19-22,25-26,34H,17-18,23-24,43H2,1-5H3/b14-13-/t34-/m0/s1 |
InChI-Schlüssel |
ZXDJTIHUHXGWOK-VORPMRGZSA-N |
Isomerische SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OCCC3=CN(N=N3)CC4=CC(=CC=C4)C(=O)OC5=C(C=CC(=C5)/C=C\C6=CC(=C(C(=C6)OC)OC)OC)OC)N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)OCCC3=CN(N=N3)CC4=CC(=CC=C4)C(=O)OC5=C(C=CC(=C5)C=CC6=CC(=C(C(=C6)OC)OC)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



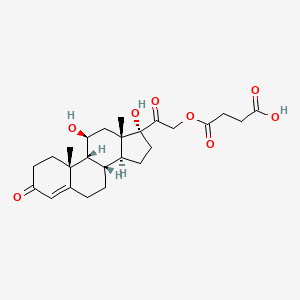

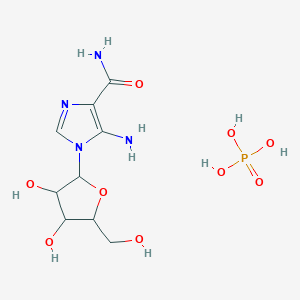
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
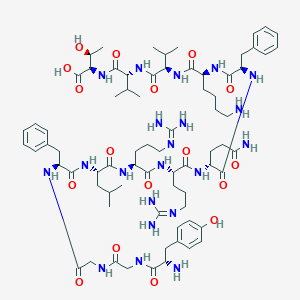
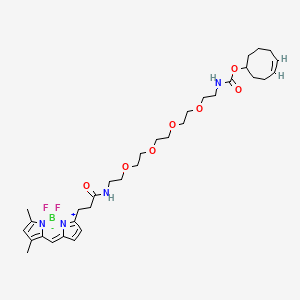
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
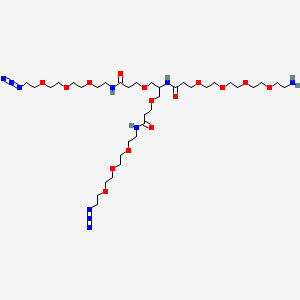
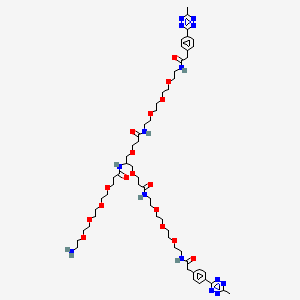
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
